molecular formula C25H21N5O3 B10940703 6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940703
M. Wt: 439.5 g/mol
InChI Key: UPFCBXSECPMHNC-UHFFFAOYSA-N
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Description

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring, the pyrazolo[3,4-b]pyridine core, and the final coupling reactions. One common approach is to start with the synthesis of the isoxazole derivative, followed by the construction of the pyrazolo[3,4-b]pyridine scaffold through cyclization reactions. The final step involves the coupling of the methoxyphenyl group to the pyrazolo[3,4-b]pyridine core under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can be done by employing advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can lead to the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of N4-[3-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H21N5O3/c1-15-23-20(25(31)27-18-6-4-5-17(13-18)22-11-12-26-33-22)14-21(28-24(23)30(2)29-15)16-7-9-19(32-3)10-8-16/h4-14H,1-3H3,(H,27,31)

InChI Key

UPFCBXSECPMHNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC(=C4)C5=CC=NO5)C

Origin of Product

United States

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